![molecular formula C10H14O2 B12874808 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)
1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone is a complex organic compound with the molecular formula C11H16O2 This compound is characterized by its unique cyclopenta[b]furan structure, which is a fused ring system containing both a furan and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of a racemic [2+2] cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ethanone group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form covalent bonds with nucleophiles, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-4,5,6,6a-tetrahydro-1(3aH)-pentalenone: Similar structure but lacks the ethanone group.
6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: A precursor in the synthesis of the target compound.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h8-9H,3-5H2,1-2H3 |
Clave InChI |
AQRDICNRXJDESM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CCCC2O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


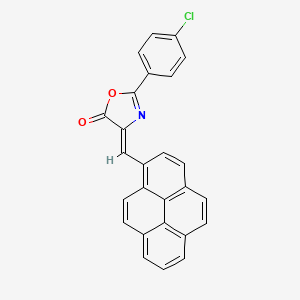
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

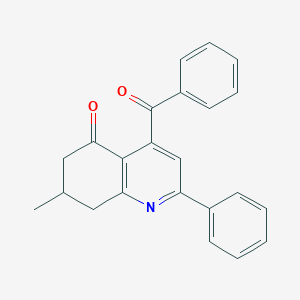

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
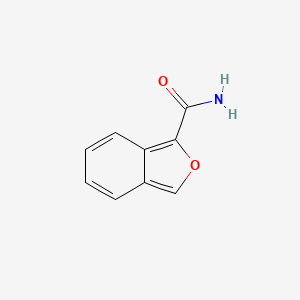
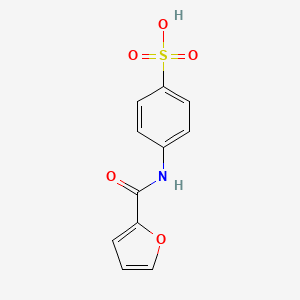
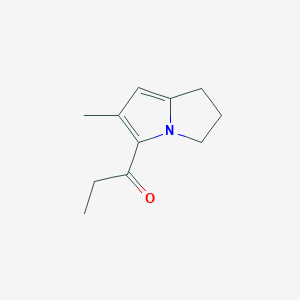
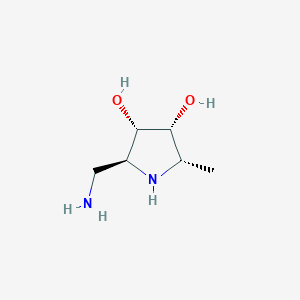

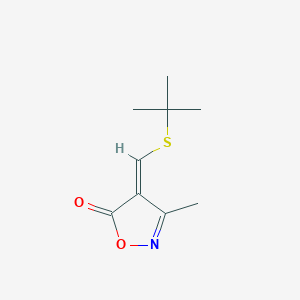
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
